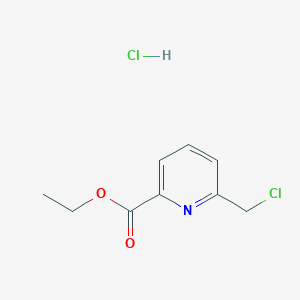

Ethyl 6-(chloromethyl)picolinate hydrochloride

Description

Properties

IUPAC Name |

ethyl 6-(chloromethyl)pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYCIFXVKZUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738388 | |

| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892664-08-3 | |

| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(chloromethyl)picolinate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl picolinate with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include substituted picolinates with various functional groups.

Oxidation: Products include picolinic acid derivatives.

Reduction: Products include ethyl 6-methylpicolinate.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-(chloromethyl)picolinate hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its chloromethyl group allows for selective reactions that can lead to the formation of diverse derivatives with tailored biological activities. This property is particularly valuable in drug discovery and development processes where specific molecular interactions are required.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have focused on modifying the chloromethyl group to enhance activity against specific pathogens. For instance, substituting the chloromethyl group with various nucleophiles has been shown to yield compounds with improved efficacy against bacterial strains resistant to conventional antibiotics.

Biological Research

The compound has been investigated for its potential biological activities, including enzyme inhibition and therapeutic applications. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.

Enzyme Inhibition Studies

This compound has been used as a biochemical probe to study enzyme mechanisms. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This characteristic is exploited in research aimed at understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including substitution and oxidation reactions.

Synthetic Pathways

The synthesis typically involves:

- Chloromethylation reactions using reagents like thionyl chloride.

- Subsequent reactions where the chloromethyl group can be substituted with other functional groups, expanding the library of available compounds for further study or application .

Material Science

Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of new materials with specific chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of ethyl 6-(chloromethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of ethyl 6-(chloromethyl)picolinate hydrochloride, highlighting differences in substituents, reactivity, and applications:

Reactivity and Functional Group Analysis

- Chloromethyl vs. Bromomethyl : The bromo analogue (CAS 1956318-25-4) exhibits faster alkylation kinetics in radiopharmaceutical synthesis due to bromine’s superior leaving group ability compared to chlorine . However, the chloro derivative is more cost-effective and stable under standard storage conditions.

- Ester Group Variations: Methyl esters (e.g., CAS 359015-11-5) reduce steric hindrance but decrease solubility in nonpolar solvents compared to ethyl esters .

- Halogen Position : Substitution at the 4-position (e.g., CAS 688753-53-9) disrupts the ideal octahedral geometry required for gallium(III) coordination, unlike the 6-substituted parent compound .

Stability and Coordination Chemistry

The chloromethyl group enables efficient functionalization with amines or thiols, enhancing chelator versatility . In contrast, amino derivatives (e.g., CAS 359015-11-5) are less reactive but useful for pH-sensitive conjugation .

Research Findings and Industrial Relevance

Radiopharmaceutical Development

Biological Activity

Ethyl 6-(chloromethyl)picolinate hydrochloride is a derivative of picolinic acid, which has garnered attention in various fields of chemistry and biology due to its potential applications in medicinal chemistry, particularly as a ligand in metal complexation and as a precursor for synthesizing biologically active compounds. This article explores its biological activity, focusing on its antimicrobial properties, metal complexation capabilities, and potential therapeutic applications.

This compound can be synthesized from 2,6-dipicolinic acid through various methods that involve alkylation and hydrolysis processes. The synthesis typically yields a product that can be characterized using techniques such as NMR and HPLC to ensure purity and structural integrity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these pathogens are notably low, indicating strong antimicrobial efficacy. For instance, compounds derived from this chloromethyl derivative exhibited MIC values less than 0.125 mg/dm³ against resistant strains .

| Bacterial Strain | MIC (mg/dm³) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.25 |

| Staphylococcus aureus (MRSA) | < 0.5 |

Metal Complexation

This compound acts as an effective ligand in the formation of metal complexes, particularly with manganese (Mn(II)). The stability constants of these complexes have been determined through spectrophotometric methods, revealing that the ligand can form stable chelates under physiological conditions . This property is crucial for applications in radiopharmaceuticals where metal ions are used for imaging.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mn(II) | 3.1 |

Case Studies

- Complexation with Manganese : A study demonstrated that this compound forms stable complexes with Mn(II), enhancing its solubility and bioavailability. The complexation was analyzed using UV-Vis spectroscopy, confirming the formation of a predominant species at specific pH levels .

- Antimicrobial Efficacy : In a comparative study, derivatives of ethyl 6-(chloromethyl)picolinate were tested against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that these derivatives not only inhibited bacterial growth but also showed potential in disrupting biofilm formation .

The biological activity of this compound is attributed to its ability to interact with bacterial membranes and intracellular targets, leading to disruption of cellular processes. Its role as a chelating agent allows it to sequester essential metal ions required for bacterial growth, thereby exerting an antimicrobial effect.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(chloromethyl)picolinate hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, Fischer indole synthesis (analogous to procedures used for related picolinate esters) involves refluxing intermediates like ethyl 6-((2-oxopropyl)thio)picolinate with hydrazine derivatives in ethanol . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate chloromethyl group introduction.

- Temperature control : Higher yields are often achieved at reflux temperatures (70–80°C).

Systematic Design of Experiments (DOE) approaches, such as varying molar ratios of reactants or reaction times, can identify optimal conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at ~4.6 ppm (¹H) and ~45 ppm (¹³C). The ethyl ester moiety shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O) at ~1720 cm⁻¹ and C-Cl at ~650 cm⁻¹ confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ or [M-Cl]⁺ help verify molecular weight.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the chloromethyl group's position on the picolinate ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The reactivity of the chloromethyl group is affected by steric and electronic factors. In this compound, the ortho-positioned chlorine on the pyridine ring may:

- Enhance electrophilicity : Electron-withdrawing effects increase the chloromethyl group's susceptibility to nucleophilic attack.

- Induce steric hindrance : Proximity to the ester group may limit access to bulky nucleophiles.

Comparative studies with analogs (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) suggest that meta- or para-substituted chloromethyl groups exhibit lower reactivity due to reduced electronic activation . Kinetic studies (e.g., monitoring reaction rates with thiols or amines) can quantify these effects.

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

- Methodological Answer : Discrepancies in stability studies often arise from differences in experimental design. To address this:

- Accelerated stability testing : Store the compound in buffers (pH 1–13) at 40°C/75% RH and analyze degradation products via HPLC at intervals (0, 1, 3, 6 months) .

- Mechanistic studies : Use LC-MS to identify hydrolysis products (e.g., free picolinic acid or ethyl 6-hydroxymethylpicolinate).

- pH-rate profiling : Plot degradation rates against pH to identify instability thresholds. For example, acidic conditions may hydrolyze the ester, while alkaline conditions target the chloromethyl group.

Q. What structure-activity relationship (SAR) insights can be derived from modifying the chloromethyl group in autotaxin inhibitor analogs?

- Methodological Answer : Ethyl 6-(chloromethyl)picolinate derivatives are explored as intermediates in autotaxin inhibitors. SAR strategies include:

- Bioisosteric replacement : Substitute -CH₂Cl with -CH₂F or -CH₂OH to modulate potency and metabolic stability.

- Crystallographic studies : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., halogen bonding with active-site residues) .

- In vitro assays : Compare IC₅₀ values of analogs in enzymatic assays to quantify activity changes.

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility screening : Use shake-flask methods with HPLC quantification to measure solubility in solvents like water, DMSO, ethanol, and dichloromethane.

- Computational modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict compatibility.

- Contradiction resolution : Replicate reported protocols exactly (e.g., temperature, purity of solvents) to identify methodological variables affecting results.

Experimental Design Considerations

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) to prevent side reactions.

- Low-temperature reactions : Perform chloromethylation at 0–5°C to reduce dimerization.

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.